molecular formula C6H6N6 B8757563 3-(2H-tetrazol-5-yl)pyridin-2-amine CAS No. 53511-62-9

3-(2H-tetrazol-5-yl)pyridin-2-amine

Cat. No.: B8757563
CAS No.: 53511-62-9
M. Wt: 162.15 g/mol
InChI Key: KUHYPZDJYRCFGS-UHFFFAOYSA-N
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Description

3-(2H-Tetrazol-5-yl)pyridin-2-amine, with the molecular formula C6H6N6, is a chemical compound of interest in medicinal chemistry and drug discovery research . As a member of the tetrazole family, it is characterized by a five-membered ring containing four nitrogen atoms . The tetrazole moiety is a well-known bioisostere for carboxylic acids, which can improve metabolic stability and enhance the physicochemical properties of lead compounds in pharmaceutical development . This specific compound features both tetrazole and aminopyridine functional groups, making it a valuable bifunctional scaffold or building block for the synthesis of more complex molecules . Researchers utilize such compounds in the exploration of new therapeutic agents, and tetrazole derivatives, in general, have been investigated for a range of biological activities, including potential anticancer properties . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. Handling should be conducted by qualified laboratory personnel in accordance with all applicable safety regulations. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

53511-62-9

Molecular Formula

C6H6N6

Molecular Weight

162.15 g/mol

IUPAC Name

3-(2H-tetrazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C6H6N6/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12)

InChI Key

KUHYPZDJYRCFGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C2=NNN=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(2H-tetrazol-5-yl)pyridin-2-amine with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
This compound C₆H₆N₆ 162.15 Tetrazole, pyridine, amine None (base structure)
Q1I (Derivative) C₂₇H₃₀N₆ 438.58 Tetrazole, pyridine, cyclopentyl Cyclopentyl, phenyl, isopropyl
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine C₆H₅N₅S 179.20 Thiadiazole, pyrimidine, amine Sulfur atom in thiadiazole
3-(2-Furyl)-1H-pyrazol-5-amine C₇H₇N₃O 149.15 Pyrazole, furan, amine Furan ring (oxygen-containing)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 Pyridine, methoxy, amine Methoxy group (electron-donating)

Key Observations :

  • Tetrazole vs. Thiadiazole/Thiazole : The tetrazole in the target compound provides higher nitrogen content and polarity compared to sulfur-containing analogs like 3-(pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, which may exhibit altered solubility and metabolic pathways .
  • Substituent Effects: Bulky groups in Q1I (e.g., cyclopentyl, phenyl) increase hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility.
  • Heterocyclic Diversity : Pyrazole- and furan-containing analogs (e.g., 3-(2-furyl)-1H-pyrazol-5-amine) introduce oxygen atoms, influencing hydrogen-bonding networks and pharmacokinetic profiles .

Stability and Handling

  • Light Sensitivity : Analogs like 3-(2-furyl)-1H-pyrazol-5-amine require amber glass storage (), whereas tetrazole-containing compounds may exhibit greater stability due to aromatic conjugation .

Preparation Methods

[3+2] Cycloaddition of Nitriles and Azides

The most widely reported method involves a [3+2] cycloaddition between 2-aminonicotinonitrile (2-amino-3-cyanopyridine) and sodium azide. This one-pot reaction proceeds under thermal conditions, typically in dimethylformamide (DMF) or water, catalyzed by ammonium chloride.

Reaction Protocol

  • Substrate Preparation : 2-Aminonicotinonitrile (1.0 equiv) is dissolved in anhydrous DMF.

  • Azide Incorporation : Sodium azide (1.2 equiv) and ammonium chloride (0.2 equiv) are added under nitrogen.

  • Thermal Activation : The mixture is heated to 100–120°C for 12–24 hours.

  • Workup : The product is isolated via aqueous extraction and recrystallized from ethanol/water.

Key Observations

  • Regioselectivity : The reaction exclusively forms the 5-substituted tetrazole isomer due to electronic effects of the pyridine ring.

  • Yield : 70–85% after optimization, with purity confirmed by HPLC.

  • Side Reactions : Competing hydrolysis of the nitrile to amide is mitigated by严格控制 moisture levels.

Amination via Buchwald-Hartwig Coupling

A palladium-catalyzed amination of 3-bromo-5-(2H-tetrazol-5-yl)pyridine introduces the amine group.

Conditions :

  • Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 equiv), ammonia solution in dioxane at 100°C2.

  • Yield : 60–70%, with challenges in avoiding over-alkylation2.

Reductive Amination

2-Nitro-3-(2H-tetrazol-5-yl)pyridine is reduced using H₂/Pd-C in ethanol, achieving 80–90% conversion.

Schiff Base Intermediate Strategy

A multi-step approach from source involves:

  • Tetrazole Formation : Reacting 2-cyanopyridine with NaN₃/NH₄Cl to yield 2-(1H-tetrazol-5-yl)pyridine.

  • Amine Introduction : Nitration at position 3 followed by catalytic hydrogenation to 3-amino-2-(tetrazol-5-yl)pyridine.

    • Critical Step : Nitration requires fuming HNO₃/H₂SO₄ at 0°C to prevent ring degradation.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantageLimitation
[3+2] Cycloaddition2-Aminonicotinonitrile70–85High regioselectivity, one-pot processRequires anhydrous conditions
Chan–Evans–Lam Coupling2-Aminopyridine boronic acid65–75Pre-formed tetrazoleBoronic acid synthesis complexity
Buchwald-Hartwig3-Bromo-5-tetrazolylpyridine60–70Late-stage aminationPalladium catalyst cost2
Reductive Amination2-Nitro-3-tetrazolylpyridine80–90High efficiencyRequires nitro precursor

Optimization and Reaction Condition Insights

Solvent and Temperature Effects

  • Cycloaddition : DMF outperforms water in yield (85% vs. 62%) but necessitates post-reaction purification.

  • Coupling Reactions : DMSO enhances Cu(I) solubility, critical for Chan–Evans–Lam efficiency.

Catalytic Enhancements

  • Ammonium Chloride : Lowers activation energy in cycloaddition by stabilizing the transition state.

  • Molecular Sieves : Absorb moisture in coupling reactions, preventing boronic acid protodeboronation.

Spectroscopic Characterization

NMR Data

  • ¹H NMR (DMSO-d₆) : δ 8.58 (s, 1H, tetrazole-H), 8.22 (d, J = 4.8 Hz, 1H, pyridine-H6), 6.95 (d, J = 7.2 Hz, 1H, pyridine-H4), 6.12 (s, 2H, NH₂).

  • ¹³C NMR : δ 164.8 (tetrazole-C), 152.3 (pyridine-C2), 135.1 (pyridine-C3).

IR Signatures

  • Tetrazole Ring : 1600–1650 cm⁻¹ (C=N stretch), 1250–1300 cm⁻¹ (N-N stretch).

  • Amine Group : 3350–3450 cm⁻¹ (N-H stretch) .

Q & A

Q. What are the common synthetic routes for preparing 3-(2H-tetrazol-5-yl)pyridin-2-amine?

The synthesis typically involves constructing the tetrazole ring and attaching it to the pyridine scaffold. Two primary methodologies are:

  • Method A : Reacting 2-aminopyridine derivatives with nitriles or azides under catalytic conditions. For example, 2-chloro-5-methylpyridine can react with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) to form the tetrazole ring .
  • Method B : Cyclization of precursor hydrazides or thiosemicarbazides. A pyridine-bearing hydrazine derivative can undergo cyclization with cyanogen bromide (CNBr) or trimethylsilyl azide (TMSN₃) to yield the tetrazole moiety .
    Key Optimization Parameters : Reaction temperature (80–120°C), solvent (DMF or ethanol), and pH control to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% required for biological assays) .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm the presence of pyridine protons (δ 7.5–8.5 ppm) and tetrazole NH signals (δ 10–12 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₆H₆N₆: 163.0729) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL or SHELXTL software for refinement . Key parameters include:
    • Resolution : Aim for <1.0 Å to resolve tautomeric forms of the tetrazole ring (1H vs. 2H).
    • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···N) that stabilize the crystal lattice .
  • Case Study : A derivative with a 5-fluoropyridyl substituent showed planar geometry, confirmed by SCXRD, enabling precise SAR studies .

Q. What strategies address contradictory bioactivity data in tetrazole-pyridine hybrids?

  • Systematic SAR Analysis :
    • Substituent Effects : Compare analogues with electron-withdrawing (e.g., –Cl) vs. electron-donating (e.g., –OCH₃) groups on the pyridine ring. For example, 5-chloro derivatives showed enhanced kinase inhibition (IC₅₀ = 12 nM) compared to methoxy-substituted counterparts (IC₅₀ = 230 nM) .
    • Tautomer Stability : Use DFT calculations (B3LYP/6-31G* level) to evaluate the energy difference between 1H- and 2H-tetrazole forms, which influence receptor binding .
  • Experimental Validation : Repeat assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Protocol :
    • Target Selection : Prioritize receptors with known tetrazole affinity (e.g., TrkA kinase, mGlu5) .
    • Docking Software : Use AutoDock Vina or Glide with flexible ligand sampling.
    • Key Interactions :
  • Tetrazole Ring : Forms hydrogen bonds with catalytic lysine residues (e.g., Lys⁵⁰⁸ in TrkA) .
  • Pyridine Nitrogen : Coordinates with Mg²⁺ ions in ATP-binding pockets .
  • Validation : Compare docking scores (e.g., Glide XP score < -8 kcal/mol) with experimental IC₅₀ values .

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